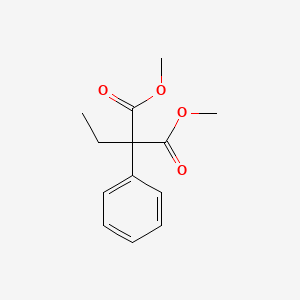

Propanedioic acid, ethylphenyl-, dimethyl ester

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 236 (C₁₃H₁₆O₄⁺).

- Fragment ions:

Computational Chemistry: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) calculations on related malonate esters reveal key electronic properties:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity suitable for electrophilic substitutions.

- Electrostatic Potential Maps : Highlight nucleophilic sites at the carbonyl oxygen atoms and electrophilic regions at the central carbon (Figure 2).

Key Findings :

- The ethylphenyl group delocalizes electron density into the aromatic ring, reducing the electrophilicity of the central carbon compared to unsubstituted malonates.

- Methyl ester groups stabilize the molecule via hyperconjugation, as evidenced by Natural Bond Orbital (NBO) analysis.

Figure 2 : DFT-calculated HOMO (left) and LUMO (right) orbitals, showing electron density distribution.

Properties

IUPAC Name |

dimethyl 2-ethyl-2-phenylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-13(11(14)16-2,12(15)17-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCLMVJSYCXQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453080 | |

| Record name | Propanedioic acid, ethylphenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88253-95-6 | |

| Record name | Propanedioic acid, ethylphenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

Phenylmalonic acid undergoes esterification with methanol in the presence of acidic catalysts such as anhydrous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction typically proceeds in benzene or toluene under reflux conditions (60–65°C for 5 hours), achieving yields up to 94% . Key parameters include:

- Molar ratio : Excess methanol (10:1 relative to phenylmalonic acid) minimizes decarboxylation side reactions.

- Catalyst loading : A 3:1 molar ratio of H₂SO₄ to phenylmalonic acid enhances esterification efficiency.

Mechanism :

Stepwise One-Reactor Synthesis

A streamlined process combines carbonation and esterification in a single reactor:

- Metalation : Chlorobenzene reacts with dispersed sodium in toluene to form phenylsodium.

- Carbonation : Introduction of CO₂ at 30–50°C generates disodium phenylmalonate.

- Esterification : Methanol and HCl convert the sodium salts to dimethyl phenylmalonate.

Yield : 65–70% overall yield from chlorobenzene.

Malonic Ester Synthesis via Enolate Alkylation

Enolate Formation

Dimethyl malonate is deprotonated using sodium ethoxide (NaOEt) or similar bases, forming a resonance-stabilized enolate.

Alkylation with Benzyl Electrophiles

The enolate reacts with benzyl halides (e.g., benzyl bromide) in an Sₙ2 mechanism. For example:

- Reagents : Dimethyl malonate, NaOEt, benzyl bromide.

- Conditions : Reflux in ethanol (4–6 hours).

Yield : 80–85% for mono-alkylation.

Limitations :

- Tertiary alkyl halides undergo elimination rather than substitution.

- Aryl halides require copper(I) iodide or cesium carbonate to enhance reactivity.

Claisen Condensation and Decarbonylation

Condensation with Diethyl Oxalate

Ethyl phenylacetate reacts with diethyl oxalate in the presence of sodium ethoxide, forming diethyl phenyloxalylacetate. Subsequent decarbonylation at elevated temperatures yields diethyl phenylmalonate.

Adaptation for Dimethyl Ester :

- Replace diethyl oxalate with dimethyl oxalate.

- Use methanol instead of ethanol for esterification.

Yield : ~85% after distillation.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Phenylmalonic acid, methanol | HCl/H₂SO₄, 60°C, 5 hours | 87–94% | High purity; minimal equipment | Decarboxylation risk |

| One-reactor synthesis | Chlorobenzene, CO₂, methanol | Sodium dispersion, HCl | 65–70% | Economical; scalable | Complex sodium handling |

| Malonic ester synthesis | Dimethyl malonate, benzyl halide | NaOEt, ethanol, reflux | 80–85% | Versatile for alkyl groups | Poor reactivity with aryl halides |

| Claisen condensation | Ethyl phenylacetate, dimethyl oxalate | Sodium methoxide, heat | 85% | Avoids decarboxylation | Multi-step; costly reagents |

Critical Considerations in Industrial Production

Catalyst Selection

Solvent Systems

Decarboxylation Mitigation

- Low-temperature esterification (≤60°C) reduces CO₂ loss.

- Rapid neutralization of sodium salts prevents acid-induced degradation.

Emerging Methodologies

Catalytic Carbonylation

A novel approach uses chloroacetate, carbon monoxide, and methanol under palladium catalysis to synthesize dimethyl malonate derivatives in one step. While promising, harsh conditions (high pressure, >100°C) limit industrial adoption.

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media offer eco-friendly alternatives, though yields remain suboptimal (≤60%).

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, ethylphenyl-, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

Hydrolysis: Ethylphenylmalonic acid.

Reduction: Ethylphenylpropanediol.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

Propanedioic acid, ethylphenyl-, dimethyl ester serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- Synthetic Pathways : It is involved in various chemical reactions such as esterification and Michael addition. For example, it can be used to synthesize biologically active compounds through asymmetric synthesis techniques .

- Polymer Production : The compound is used in creating polymers and resins due to its ability to undergo polymerization reactions effectively.

Biology

Research on this compound has revealed potential biological activities:

- Enzyme Interactions : Studies have indicated that this compound may interact with specific enzymes, suggesting potential roles in biochemical pathways.

- Pharmacological Potential : Ongoing research aims to explore its efficacy as a drug precursor or active pharmaceutical ingredient. Its derivatives are being investigated for therapeutic applications.

Medicine

In the medical field, this compound is being evaluated for:

- Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals. Its derivatives have shown promise in treating various conditions due to their biological activity.

- Active Pharmaceutical Ingredients : Research is focused on its potential as an active ingredient in medications, particularly in formulations requiring specific pharmacokinetic profiles.

Industry

The industrial applications of this compound include:

- Chemical Manufacturing : It is used in the production of various industrial chemicals and intermediates due to its reactivity and stability under different conditions.

- Agricultural Chemicals : The compound may also play a role in synthesizing agrochemicals, including pesticides and herbicides .

Case Study 1: Synthesis of Biologically Active Compounds

In a recent study published in Topics in Current Chemistry, researchers utilized this compound as an intermediate for synthesizing novel compounds with potential anti-cancer properties. The study highlighted the efficacy of the synthesized compounds against specific cancer cell lines, demonstrating the compound's utility in drug discovery .

Case Study 2: Polymer Applications

A research project conducted at a leading chemical institute explored the use of this compound in developing biodegradable polymers. The findings indicated that incorporating this compound improved the mechanical properties of the resulting materials while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of propanedioic acid, ethylphenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Dimethyl Malonate (Propanedioic Acid, Dimethyl Ester)

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.11 g/mol

- Key Properties: Volatility: Detected in GC-MS analyses of Spirulina platensis extracts, with a retention time (RT) of 0.58 min and an area percentage of 0.31% . Partition Coefficient: Predicted log KOW (octanol-water) values range from 0.04 to 0.13, indicating moderate hydrophobicity . Applications: Used in asymmetric catalysis (e.g., Michael additions) and as a precursor for coumarin derivatives .

Diethyl Malonate (Propanedioic Acid, Diethyl Ester)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Key Properties :

Dimethyl Ethylidenemalonate (Propanedioic Acid, 2-Ethylidene-, Dimethyl Ester)

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Key Properties: Structure: Contains an ethylidene group (CH₂=CH-) on the central carbon, enhancing electrophilicity for Diels-Alder reactions . Applications: Used in polymer crosslinking and as a dienophile in organic synthesis .

Dimethyl (2-Methoxyphenoxy)malonate

- Molecular Formula : C₁₂H₁₄O₆

- Molecular Weight : 254.24 g/mol

- Key Properties: Substituent Effects: The methoxyphenoxy group increases aromaticity and steric hindrance, altering solubility and reactivity . Applications: Potential use in agrochemicals and pharmaceuticals due to its phenolic ether moiety .

Physicochemical Comparison

Reactivity and Stability

- Hydrolysis Sensitivity : Dimethyl malonate hydrolyzes faster than diethyl malonate due to lower steric hindrance .

- Thermal Stability: Ethylidenemalonate derivatives decompose at elevated temperatures, releasing volatile fragments (e.g., ethanol, acetaldehyde) .

- Catalytic Behavior: Nano ferrite catalysts enhance the ozonation of malonate esters, producing benzaldehyde and acetic acid derivatives .

Environmental and Toxicological Profiles

- Dimethyl Malonate : Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause respiratory irritation upon pyrolysis .

- Diethyl Malonate: Classified as non-carcinogenic; exhibits moderate ecotoxicity in aquatic systems .

- Ethylidenemalonate: Limited toxicity data; combustion byproducts (e.g., acetaldehyde) are hazardous .

Biological Activity

Propanedioic acid, ethylphenyl-, dimethyl ester, commonly referred to as methylphenylmalonate, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties and biochemical interactions. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound is characterized by its structure as a dimethyl ester of propanedioic acid with an ethylphenyl group. This unique configuration contributes to its reactivity and biological activity.

Molecular Formula : CHO

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The ester groups can undergo hydrolysis to release the corresponding acids, which may participate in biochemical reactions. The phenyl group enhances the compound's stability and reactivity, making it a useful intermediate in organic synthesis and potential therapeutic applications.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of propanedioic acids exhibit antimicrobial properties. Methylphenylmalonate has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.

- Pharmacological Effects : The compound is being investigated for its role as a drug precursor or active pharmaceutical ingredient. Its interactions with enzymes and other biological molecules are critical for understanding its therapeutic potential.

- Inhibitory Effects : Some studies have highlighted the compound's inhibitory effects on specific enzymes, which could be leveraged in treating conditions like cancer and infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study demonstrated that methylphenylmalonate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of methylphenylmalonate revealed that it inhibited the proliferation of prostate cancer cells in vitro. The study utilized various concentrations to determine the effective dose that led to a significant reduction in cell viability, emphasizing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds like dimethyl malonate and diethyl malonate. The presence of both methyl and phenyl groups in its structure provides distinct reactivity and stability:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Dimethyl ester with phenyl group | Antimicrobial, anticancer |

| Dimethyl malonate | Simple dimethyl ester | Limited biological activity |

| Diethyl malonate | Simple diethyl ester | Used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.